(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Catalog No.
S945733
CAS No.
361441-97-6
M.F
C17H27NO4
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)am...

CAS Number

361441-97-6

Product Name

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

IUPAC Name

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1

InChI Key

LJUATQZYDYSZPV-CQCMJFKXSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2

Synonyms

(αS)​-α-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-​tricyclo[3.3.1.13,​7]​decane-​1-​acetic Acid

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2

Organic Synthesis:

  • Intermediate: This compound can serve as a valuable building block in the synthesis of more complex molecules. Its presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the amine functionality, making it a versatile intermediate in organic synthesis. Source:

Medicinal Chemistry:

  • Drug Design: The adamantine moiety, present in this molecule, is known for its unique properties, including hydrophobicity and lipophilicity. This makes it a potentially useful scaffold for the development of new drugs, particularly those targeting central nervous system (CNS) disorders. Source:

Material Science:

  • Polymer Chemistry: The combination of the adamantine and amino acid functionalities in this molecule offers potential for the design of novel polymers with unique properties. These polymers could find applications in various fields, such as drug delivery, biomaterials, and functional materials. Source: )

Supramolecular Chemistry:

  • Self-assembly: The specific spatial arrangement of functional groups in this molecule could allow for self-assembly into well-defined structures at the molecular level. This opens up possibilities for the development of novel supramolecular materials with tailored properties. Source: )

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic compound with significant relevance in medicinal chemistry. Its molecular formula is C₁₇H₂₇NO₅, and it has a molecular weight of 325.4 g/mol. The compound features a tert-butoxycarbonyl group, which is commonly used to protect amino groups in organic synthesis, and an adamantane moiety, known for its unique three-dimensional structure that enhances biological activity. This compound is primarily utilized in research settings due to its potential applications in drug development and biochemical studies .

There is no current information available on the specific mechanism of action of this compound. Its potential application lies in its use as a building block for peptides that may target specific biological processes. The mechanism of action would depend on the designed peptide sequence and its interaction with the target molecule.

  • Organic acids can be irritating to skin and eyes.
  • The Boc group might decompose upon heating, releasing potentially harmful gases.

The chemical reactivity of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is characterized by its ability to undergo various transformations typical of amino acids and protected amines. Key reactions include:

  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in pharmaceutical formulations.
  • Coupling Reactions: The amino group can be coupled with other carboxylic acids or activated esters to form peptides or other bioactive compounds .

The biological activity of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid has been explored in various studies, particularly its potential as an inhibitor of interleukin-2, which plays a critical role in immune response modulation. Compounds with adamantane structures have shown promise in antiviral and anticancer therapies due to their ability to interact with biological membranes and proteins effectively .

The synthesis of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic reactions:

  • Formation of the Adamantane Derivative: Starting from adamantane, functionalization can be achieved through electrophilic substitution or radical reactions.
  • Amide Bond Formation: The tert-butoxycarbonyl-protected amine is reacted with the carboxylic acid derivative of the adamantane compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

This compound has several applications:

  • Research Tool: It serves as a useful intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting immune modulation.
  • Potential Drug Candidate: Due to its unique structure and biological activity, it is being investigated for potential therapeutic uses in treating autoimmune diseases and cancers .

Interaction studies involving (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid have highlighted its ability to bind selectively to certain receptors involved in immune responses. These studies typically utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate binding affinities and kinetics. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic efficacy .

Several compounds share structural similarities with (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-(Adamantan-1-yl) acetic acidC₁₃H₁₈O₂Lacks the tert-butoxycarbonyl protection; simpler structure
(S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acidC₁₅H₃₁NO₅Contains a hydroxyl group; different biological activity profile
3-(Adamantan-1-yl) propanoic acidC₁₄H₂₂O₂More linear structure; less steric hindrance compared to adamantane derivatives

These compounds exhibit varying degrees of biological activity and structural complexity, making (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid unique due to its specific protective group and adamantane framework, which contribute to its potential therapeutic applications .

Halosilane-Mediated Asymmetric Reduction Strategies

Asymmetric reductions using halosilanes have emerged as a versatile method for establishing the chiral center in (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid. This approach employs transition metal catalysts (e.g., zinc, rhodium) and chiral ligands to achieve enantioselective synthesis.

Mechanistic Overview
The process begins with a ketone precursor, which undergoes hydrosilylation using silanes like triethoxysilane or diphenylsilane. Chiral ligands such as trans-1,2-diaminocyclohexane or phosphine-based systems coordinate with the metal center, inducing stereoselective reduction of the carbonyl group to form the (S)-configured amino alcohol intermediate. Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) and functionalization with adamantane derivatives complete the synthesis.

Key Advantages

  • High Enantioselectivity: Achieves enantiomeric excess (ee) >90% with optimized catalyst systems.
  • Scalability: Silanes like PMHS (polymethylhydrosiloxane) enable cost-effective, large-scale production.

Table 1: Asymmetric Reduction Conditions and Outcomes

Catalyst SystemSilane Reagentee (%)Yield (%)Reference
Zn-(R,R)-L46Triethoxysilane9485
Rh-(S,S)-DIOPDiphenylsilane8878
Organocatalytic systemsPMHS7692

Enzymatic Resolution Approaches for Chiral Center Establishment

Enzymatic resolution offers an eco-friendly alternative for resolving racemic mixtures of the compound’s precursors. This method leverages proteases or lipases to selectively hydrolyze esters or amides, isolating the desired enantiomer.

Workflow

  • Esterification: The amino acid precursor is esterified with tert-butanol to form a racemic ester.
  • Enzymatic Hydrolysis: Proteases (e.g., α-chymotrypsin) or lipases selectively hydrolyze the ester, yielding the (S)-enantiomer.
  • Deprotection and Adamantane Coupling: The resolved amino acid undergoes Boc protection and adamantane functionalization.

Case Study: α-Chymotrypsin-Mediated Resolution
In a model system, α-chymotrypsin resolved racemic esters with >95% enantiomeric purity, demonstrating high efficiency in isolating the (S)-configuration. This approach minimizes chemical waste and aligns with green chemistry principles.

Table 2: Enzymatic Resolution Efficiency

EnzymeSubstrateResolution Factor (E)Purity (%)
α-Chymotrypsintert-Butyl ester>100>95
Lipase B (Candida)tert-Butyl ester6085

Solid-Phase Peptide Synthesis Integration with Adamantane Derivatives

Solid-phase peptide synthesis (SPPS) enables the incorporation of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid into complex peptides. The adamantane moiety enhances peptide stability and lipophilicity, critical for membrane-targeting applications.

SPPS Protocol

  • Resin Activation: Wang resin or Fmoc-protected resins are activated for coupling.
  • Coupling: The Boc-protected adamantane derivative is attached using DIC/HOBt or HATU/DIPEA.
  • Deprotection: Boc removal is performed with TFA (trifluoroacetic acid) in DCM.
  • Cyclization: Microwave-assisted methods facilitate disulfide bond formation in cystine-rich peptides.

Applications

  • Anticancer Peptides: Adamantane-modified peptides exhibit enhanced cell membrane penetration.
  • Neuroprotective Agents: The rigid adamantane core mimics natural neurotransmitter binding motifs.

Figure 1: SPPS of Adamantane-Containing Peptides
(Hypothetical diagram illustrating resin-bound peptide chain growth with adamantane incorporation)

Microwave-Assisted Optimization in Boc-Protected Amino Acid Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time and improving yields. This method is particularly effective for coupling reactions and deprotection steps in Boc-protected systems.

Advantages

  • Speed: Reactions complete in minutes vs. hours under conventional heating.
  • Purity: Reduced side reactions due to precise temperature control.

Case Study: Microwave-Driven Coupling
A study demonstrated that microwave-assisted coupling of the adamantane derivative with Fmoc-protected amino acids achieved >90% yield in 10 minutes, compared to 6 hours under conventional conditions.

Table 3: Microwave vs. Conventional SPPS Conditions

ParameterMicrowave-AssistedConventional Heating
Coupling Time (min)10360
Yield (%)9285
Purity (%)>9590

XLogP3

3.5

Wikipedia

N-Boc-L-Adamantylglycine

Dates

Modify: 2023-08-15

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